molecular formula C13H18N2O2 B599117 (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate CAS No. 1201670-92-9

(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate

Cat. No.: B599117
CAS No.: 1201670-92-9
M. Wt: 234.299
InChI Key: NHABNVYVQXLSEG-SNVBAGLBSA-N
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Description

®-methyl 4-(3-methylpiperazin-1-yl)benzoate is a compound that belongs to the class of piperazine derivatives. Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. These compounds are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry and drug development.

Chemical Reactions Analysis

Types of Reactions

®-methyl 4-(3-methylpiperazin-1-yl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of ®-methyl 4-(3-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to act as a hydrogen bond donor and acceptor, facilitating interactions with biological receptors . These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)piperazine
  • 1-(3-trifluoromethylphenyl)piperazine
  • 4-(4-methylpiperazin-1-yl)benzoic acid

Uniqueness

®-methyl 4-(3-methylpiperazin-1-yl)benzoate is unique due to its specific substitution pattern on the piperazine ring, which can influence its biological activity and pharmacokinetic properties . This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)12-5-3-11(4-6-12)13(16)17-2/h3-6,10,14H,7-9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHABNVYVQXLSEG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662678
Record name Methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201670-92-9
Record name Methyl 4-[(3R)-3-methyl-1-piperazinyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201670-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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